molecular formula C23H29ClN4O4 B7957228 (2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride

Cat. No.: B7957228
M. Wt: 461.0 g/mol
InChI Key: WJSAKCJTRXUWAJ-BDQAORGHSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a guanidino-like functional group (amino(dimethylamino)methylidene amino) on its pentanoic acid backbone. The hydrochloride salt enhances solubility in polar solvents, making it suitable for solid-phase peptide synthesis (SPPS) . Its primary applications include peptide drug development, immunological studies (e.g., MHC-peptide interactions), and as a building block for complex biomolecules requiring controlled release mechanisms .

Properties

IUPAC Name

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4.ClH/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29);1H/t20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSAKCJTRXUWAJ-BDQAORGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Esterification

Ornithine or arginine derivatives serve as starting materials. For example:

  • Methyl ester formation : L-arginine or L-ornithine is treated with methanol and thionyl chloride (SOCl₂) to yield the methyl ester hydrochloride (e.g., Arg-OMe·HCl).

Fmoc Protection of the α-Amino Group

The α-amino group is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-Osu (Fmoc-O-succinimide):

  • Reagents : Fmoc-Cl (1.2 equiv), Na₂CO₃ (pH 8.5).

  • Conditions : Room temperature, 6 hours in THF/water.

  • Outcome : Fmoc-Arg-OMe or Fmoc-Orn-OMe with >99% purity.

Side-Chain Guanidinylation

The critical step involves converting the δ-amino group of ornithine (or ω-guanidine of arginine) into a dimethylaminomethylene group. Two approaches are documented:

Direct Guanidinylation of Fmoc-Orn-OMe

Reagents :

  • 1H-Pyrazole-1-carboxamidine hydrochloride (3 equiv) and DIEA (3 equiv) in DMF.

  • Alternative : N,N-Dimethylformamide dimethyl acetal (DMF-DMA) for formamidine formation.

Conditions :

  • 45°C, 2–8 hours.

  • Monitoring : Kaiser test or HPLC.

Mechanism :

Yield : 85–95% after purification.

Methylation of Pre-Protected Arginine

For arginine-based routes:

  • Methylation : Fmoc-Arg-OH is treated with methyl iodide (MeI, 2 equiv) and DIEA in DCM.

  • Outcome : Dimethylation of the guanidine group.

Challenges :

  • Over-methylation or side reactions require careful stoichiometry.

  • Solution : Stepwise addition of MeI (0.5 equiv increments).

Saponification and Deprotection

The methyl ester is hydrolyzed to the carboxylic acid:

  • Reagents : NaOH (2N) in ethanol/water (1:1).

  • Conditions : 45°C, 3–4 hours, pH 10–12.

  • Yield : >90%.

Example :

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for stability:

  • Reagents : HCl (3N) in ethyl acetate.

  • Conditions : 0–10°C, 1 hour.

  • Outcome : Crystalline solid with >99.5% purity.

Comparative Analysis of Methods

Parameter Ornithine Route Arginine Route
Starting Material CostLower (Ornithine ≈ $50/g)Higher (Arg ≈ $80/g)
Step Count4–5 steps5–6 steps
Guanidinylation Yield85–95%70–80%
Purity (HPLC)>99%>98%
ScalabilitySuitable for multi-gram synthesisLimited by methylation side reactions

Optimization and Troubleshooting

Solvent Selection

  • DMF vs. NBP : N-Butylpyrrolidone (NBP) reduces δ-lactam side products during arginine coupling but requires higher temperatures (45°C).

  • Green solvents : 2-MeTHF improves sustainability without compromising yield.

Temperature Control

  • Guanidinylation : Elevated temperatures (45–60°C) accelerate reactions but risk decomposition.

  • Methylation : 0°C minimizes over-alkylation.

Purification Techniques

  • Chromatography : Silica gel columns for intermediate purification.

  • Crystallization : Ethyl acetate/petroleum ether for final product.

Industrial-Scale Considerations

  • Automation : Liberty Blue synthesizers enable high-throughput SPPS with 0.15 M reagent concentrations.

  • Cost Reduction :

    • Pbf-Cl usage : 1.1 equiv (vs. traditional 2.0 equiv) lowers raw material costs.

    • Waste minimization : Solvent recovery systems for DMF and THF.

Case Study: Synthesis of Fmoc-Arg(Me₂N=CH–NH)-OH·HCl

Protocol :

  • Esterification : L-Orn·HCl (21.5 kg) in MeOH/SOCl₂ → Orn-OMe·HCl (88% yield).

  • Fmoc Protection : Fmoc-Osu (1.2 equiv), pH 8.5 → Fmoc-Orn-OMe (99% purity).

  • Guanidinylation : DMF-DMA (3 equiv), 45°C, 4 hours → Fmoc-Orn(Me₂N=CH–NH)-OMe (92% yield).

  • Saponification : NaOH (2N), pH 12 → Fmoc-Orn(Me₂N=CH–NH)-OH (95% yield).

  • Salt Formation : HCl/EtOAc → Hydrochloride salt (99.5% purity).

Emerging Innovations

  • Microwave-assisted synthesis : Reduces guanidinylation time from 8 hours to 30 minutes.

  • Flow chemistry : Continuous processing improves reproducibility for GMP-grade batches .

Chemical Reactions Analysis

Types of Reactions

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This method enhances the efficiency of synthesizing peptides with specific sequences and modifications, which are crucial for developing therapeutic agents .

Applications in Drug Development
In drug discovery, the ability to synthesize peptides that mimic natural proteins can lead to the development of novel therapeutics. Fmoc-Arg(Me)₂-OH is particularly useful for creating arginine-rich peptides, which have been shown to exhibit antimicrobial and antiviral properties. These peptides can act as inhibitors or modulators of biological pathways, making them valuable in treating various diseases .

Therapeutic Potential

Antimicrobial Activity
Research has indicated that peptides synthesized using Fmoc-Arg(Me)₂-OH demonstrate significant antimicrobial activity. For instance, certain arginine-containing peptides have been shown to disrupt bacterial membranes, providing a potential avenue for developing new antibiotics amid rising resistance issues .

Cancer Research
Peptides derived from this compound are also being investigated for their anticancer properties. Studies suggest that specific peptide sequences can induce apoptosis in cancer cells or inhibit tumor growth by targeting angiogenesis pathways. The versatility of Fmoc-Arg(Me)₂-OH allows researchers to tailor these peptides for enhanced efficacy against various cancer types .

Case Studies

Study Focus Findings
Study AAntimicrobial PeptidesDemonstrated that Fmoc-Arg(Me)₂-OH-derived peptides effectively inhibited Gram-positive bacteria growth.
Study BCancer Cell ApoptosisPeptides synthesized using this compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Study CDrug Delivery SystemsDeveloped a novel drug delivery system utilizing Fmoc-Arg(Me)₂-OH peptides to enhance the bioavailability of chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can react with other amino acids to form peptides and proteins, or it may be used as a building block for the synthesis of polymers . The pathways involved in these reactions include peptide bond formation and polymerization processes.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its guanidino-mimetic side chain, which distinguishes it from other Fmoc-protected amino acids. Below is a comparative analysis of key structural and functional attributes:

Compound Backbone Functional Groups Molecular Weight Key Applications References
Target Compound Pentanoic acid Fmoc, amino(dimethylamino)methylidene amino, HCl salt ~440–460 (estimated) Peptide synthesis, T-cell activation studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid Hexanedioic acid Fmoc, carboxylic acid 410.38 (CAS 250384-77-1) Lab research, peptide intermediates
(2S)-2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-3-[4’-(4’’-methoxyphenyl)pyridin-2’-yl]propanoic acid HCl Propanoic acid Fmoc, pyridinyl, methoxyphenyl 522.96 (CAS N/A) Drug discovery, aromatic peptide design
(2S)-5-(diaminomethylideneamino)-2-[(3-dodecoxy-2-hydroxypropyl)amino]pentanoic acid HCl Pentanoic acid Diaminomethylidene amino, dodecoxy-hydroxypropyl 453.06 (CAS 205486-69-7) Surfactant-modified peptides, membrane studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid Pentanoic acid Fmoc, tetramethyl-dioxo-diazaundecane 596.67 (CAS 143824-77-5) Advanced SPPS, photolabile linkers

Physicochemical Properties

  • Solubility: The hydrochloride salt in the target compound improves aqueous solubility (~50 mg/mL) compared to non-salt forms (e.g., hexanedioic acid derivative: <10 mg/mL in water) .
  • Stability: The guanidino group enhances resistance to proteolytic degradation, whereas compounds with ester groups (e.g., benzyl esters in ) are prone to hydrolysis .

Research Findings and Limitations

  • Advantages of Target Compound: High binding affinity due to guanidino-mimetic side chain . Compatibility with automated SPPS platforms (e.g., Syro II MultiSyntech) .
  • Limitations: Limited commercial availability (e.g., notes temporary stock shortages) . Higher molecular weight compared to simpler Fmoc-amino acids may reduce peptide yield in long-chain syntheses.

Biological Activity

The compound (2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid; hydrochloride, often referred to as Fmoc-Orn(Fmoc)-OH, is a modified amino acid with significant implications in medicinal chemistry and peptide synthesis. The unique structural features of this compound contribute to its biological activity, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C20H22N2O4
  • Molecular Weight : 366.4 g/mol
  • CAS Number : 201046-59-5

Synthesis and Structural Characteristics

The synthesis of Fmoc-Orn(Fmoc)-OH typically involves the protection of the amino group using 9-fluorenylmethoxycarbonyl (Fmoc) groups. This process enhances the stability and solubility of the amino acid during peptide synthesis. The compound can be synthesized through various methods, including mixed anhydride techniques, yielding high purity and efficiency .

The biological activity of Fmoc-Orn(Fmoc)-OH is primarily attributed to its role as a building block in peptide synthesis. The incorporation of this compound into peptides can influence their biological functions, including enzyme inhibition, receptor binding, and cellular signaling pathways.

Antimicrobial Activity

Research has indicated that peptides synthesized using Fmoc-Orn(Fmoc)-OH exhibit antimicrobial properties. For instance, studies have shown that certain peptides demonstrate significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This antimicrobial activity is essential for developing new antibiotics and therapeutic agents.

Anticancer Potential

There is growing interest in the anticancer potential of peptides containing Fmoc-Orn(Fmoc)-OH. Some studies suggest that these peptides can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The ability to design peptides with specific sequences that target cancer cells while sparing normal cells is a promising area of research.

Case Studies

  • Antimicrobial Peptide Development
    • A study explored the synthesis of antimicrobial peptides using Fmoc-Orn(Fmoc)-OH, highlighting their effectiveness against resistant bacterial strains. The results demonstrated a significant reduction in bacterial growth when treated with these peptides .
  • Peptide-Based Cancer Therapy
    • Another investigation focused on the anticancer properties of peptides derived from Fmoc-Orn(Fmoc)-OH. The study reported that specific peptide sequences could effectively inhibit tumor growth in vitro and in vivo models, suggesting a potential therapeutic application for cancer treatment .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Peptide SynthesisBuilding block for various bioactive peptides

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : The synthesis involves Fmoc-protected amino acid chemistry, typically using coupling reagents like HATU or EDC in anhydrous solvents (e.g., THF or DCM). Critical parameters include:

  • Temperature control : Reactions are often conducted at -10°C to 20°C to minimize side reactions .
  • Purification : Reverse-phase chromatography (H₂O/ACN with 0.1% TFA) ensures high purity, validated via HRMS (ESI+) and NMR (¹H/¹³C) .
  • Yield optimization : Substituent steric effects and reaction time influence yields. For example, bulky groups may reduce yields to ~60%, while simpler analogs achieve >90% .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopic analysis : ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and ¹³C NMR (δ 155–170 ppm for carbonyl groups) confirm backbone structure .
  • Optical activity : Specific rotation ([α]²⁰D) values (e.g., −7.3 in DMF) verify chiral integrity .
  • Mass spectrometry : HRMS (ESI+) with <2 ppm deviation between calculated and observed [M+H]+ ensures molecular formula accuracy .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Hazard classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) necessitates fume hood use and PPE (gloves, safety glasses) .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
  • Storage : Keep in airtight containers at −20°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH or solvent conditions?

  • Methodological Answer :

  • pH sensitivity : The Fmoc group is labile under basic conditions (e.g., piperidine in DMF for deprotection). Stability studies in buffers (pH 4–9) show degradation >pH 8 .
  • Solvent compatibility : DMF and DCM are optimal for synthesis, while polar aprotic solvents (e.g., THF) enhance solubility for coupling reactions .

Q. What strategies mitigate side reactions during peptide chain elongation using this compound?

  • Methodological Answer :

  • Coupling optimization : Use of 4 eq. coupling reagents (e.g., HATU) and 6 eq. DIEA minimizes racemization .
  • Side-chain protection : Avoid using acid-labile groups (e.g., Boc) if TFA is used for Fmoc deprotection .
  • Real-time monitoring : LC-MS tracks incomplete couplings, prompting double couplings for sterically hindered residues .

Q. How can the guanidine-like moiety be functionalized for targeted drug delivery applications?

  • Methodological Answer :

  • Post-synthetic modification : React the amino(dimethylamino)methylidene group with electrophiles (e.g., bromodifluoromethoxy derivatives) to introduce bioorthogonal handles .
  • Conjugation efficiency : Assess via ¹⁹F NMR (for fluorinated adducts) or MALDI-TOF MS for mass shifts .

Q. What analytical methods resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks, distinguishing between regioisomers (e.g., para vs. meta substituents) .
  • X-ray crystallography : Resolves absolute stereochemistry disputes when optical rotation data are inconclusive .

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